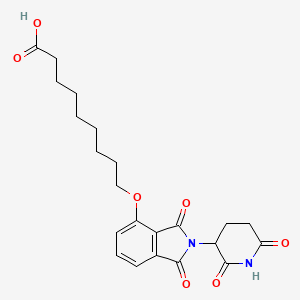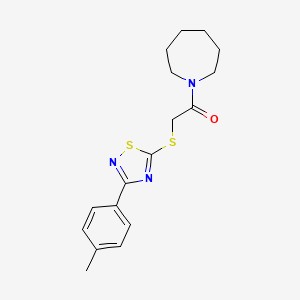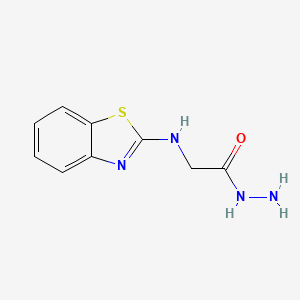
2-(1,3-Benzothiazol-2-ylamino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1,3-Benzothiazol-2-ylamino)acetohydrazide” is a biochemical compound used for proteomics research . It is a part of a series of compounds that were designed and synthesized for anticonvulsant activity and neurotoxicity .
Synthesis Analysis
The compound was synthesized as part of a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide . The synthesis process was designed keeping in view the structural requirement of the pharmacophore .Molecular Structure Analysis
The molecular formula of “this compound” is C9H10N4OS, with a molecular weight of 222.27 .Chemical Reactions Analysis
The titled compounds were evaluated for anticonvulsant activity using the 6 Hz psychomotor seizure test . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Physical and Chemical Properties Analysis
“this compound” is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Scientific Research Applications
Anticancer Applications
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents
Benzothiazole (BT) derivatives, including compounds similar to 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide, have been studied for their potential as anticancer agents. These compounds were evaluated for cytotoxic activity against various cancer cell lines, showing promising results (Osmaniye et al., 2018).Synthesis and Anticancer Activity of Some Novel Benzothiazole-Thiazolidine Derivatives
A study synthesized and evaluated the anticancer activity of benzothiazole-thiazolidine derivatives. These compounds displayed significant activity against certain cancer cell lines, suggesting their potential in cancer therapy (Osmaniye et al., 2018).
Anticonvulsant Applications
Design, Synthesis, and Anticonvulsant Evaluation of Benzothiazol-2-yl Hydrazones/Acetohydrazones
Benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds showed significant protection against seizures in experimental models, indicating their potential use in treating epilepsy (Kumar et al., 2011).Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives
Another study focused on the synthesis of 2-aminobenzothiazole derivatives, including compounds structurally related to this compound, for anticonvulsant purposes. These compounds demonstrated promising results as potential anticonvulsant agents (Singh et al., 2022).
Antimicrobial Applications
Synthesis and Antimicrobial Activity of Some Benzazole Derivatives
The antimicrobial properties of benzazole derivatives, akin to this compound, have been explored. These compounds showed effectiveness against various bacterial and fungal pathogens, indicating their potential as antimicrobial agents (Karalı et al., 2004).Synthesis and Antimicrobial Activity of Some New 2-Substituted Benzothiazole Derivatives
This study synthesized new benzothiazole derivatives and evaluated their antimicrobial activity. The compounds exhibited promising results in inhibiting microbial growth, suggesting their application in antimicrobial therapy (Rajeeva et al., 2009).
Corrosion Inhibition Applications
Experimental and Theoretical Studies of Benzothiazole Derivatives as Corrosion Inhibitors
Benzothiazole derivatives have been studied for their potential as corrosion inhibitors. These compounds showed high efficiency in protecting steel against corrosion in acidic environments, which is valuable in industrial applications (Hu et al., 2016).Inhibition of Acidic Corrosion of Low Carbon Steel by Novel Synthesized Benzothiazole Derivatives
Another study focused on benzothiazole derivatives as corrosion inhibitors for low carbon steel in acidic environments. The findings suggest these compounds are effective in reducing corrosion, indicating their usefulness in industrial maintenance (Hür et al., 2011).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzothiazol-2-ylamino)acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been evaluated for its anticonvulsant activity and neurotoxicity . The compound exhibits good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions suggest that this compound may modulate neurotransmitter activity and ion exchange processes.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with GABA receptors and ion exchangers indicates its potential to modulate neuronal activity and cellular excitability. Additionally, its effects on gene expression may lead to changes in protein synthesis and cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It has been shown to exhibit good binding properties with epilepsy molecular targets, including GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions suggest that the compound may act as an inhibitor or modulator of these targets, leading to changes in neuronal activity and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound can provide protection against seizures for up to 1 hour at a dose of 100 mg/kg in mice . This indicates that the compound’s effects are sustained over a significant period, making it a potential candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 100 mg/kg, the compound has shown 75% protection against seizures in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are important considerations for its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c10-13-8(14)5-11-9-12-6-3-1-2-4-7(6)15-9/h1-4H,5,10H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLGRSVTGQVADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2591929.png)
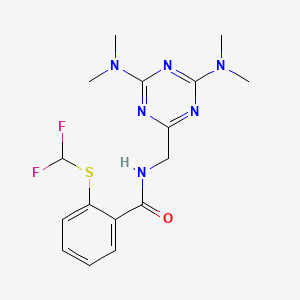
![6-Chloro-3-(2-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2591931.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2591935.png)
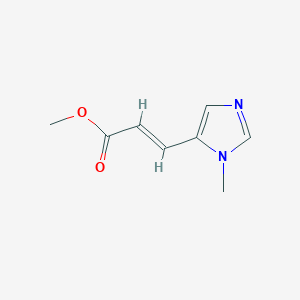


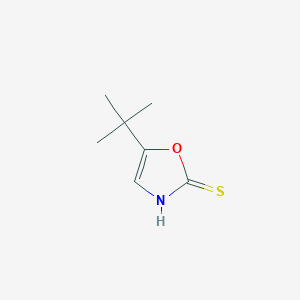
![2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2591943.png)
![1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2591947.png)
